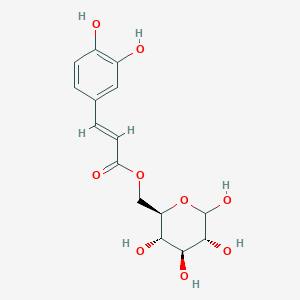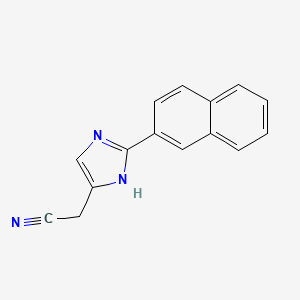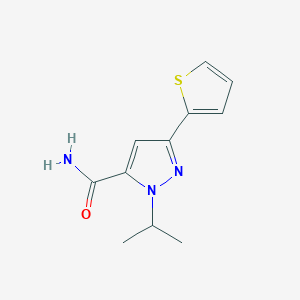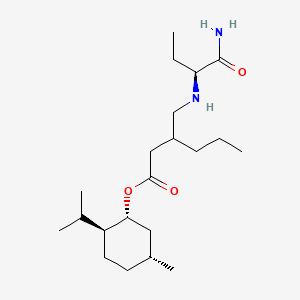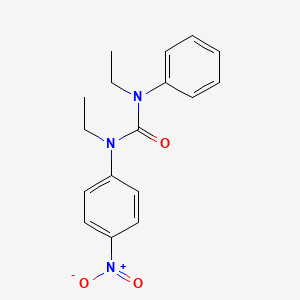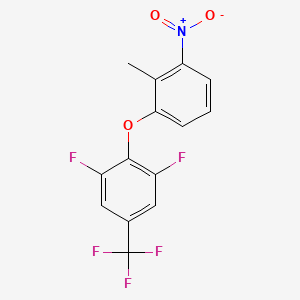
(Z)-N'-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide is a synthetic organic compound characterized by its unique structural features It contains a pyrrolidine ring substituted with methoxymethyl and dimethyl groups, and an acetimidamide moiety with a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetimidamide moiety can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group and the acetimidamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide stands out due to its specific combination of functional groups and structural features. The presence of the hydroxy group and the acetimidamide moiety provides unique reactivity and binding properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H21N3O2 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N'-hydroxy-2-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C10H21N3O2/c1-10(2)7-13(5-9(11)12-14)4-8(10)6-15-3/h8,14H,4-7H2,1-3H3,(H2,11,12) |
Clé InChI |
GSNYMXCJFLUGCJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CN(CC1COC)C/C(=N/O)/N)C |
SMILES canonique |
CC1(CN(CC1COC)CC(=NO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


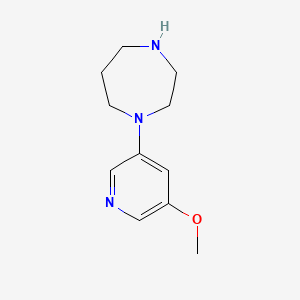
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
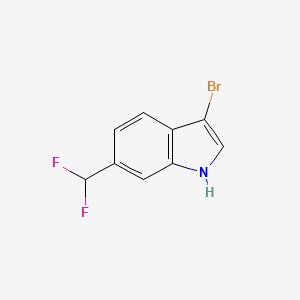
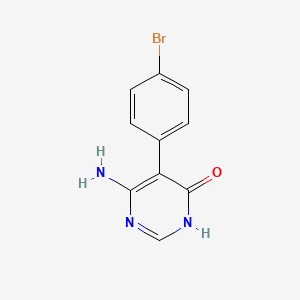
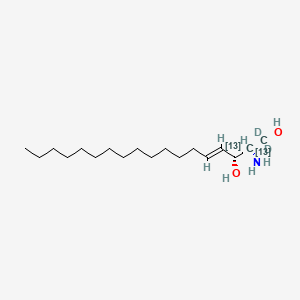
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
